1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine
Description
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine is a guanidine derivative featuring a 2-methylthiazole substituent. Guanidines are known for their strong basicity and diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
CAS No. |
1184920-54-4 |
|---|---|
Molecular Formula |
C7H12N4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]guanidine |
InChI |
InChI=1S/C7H12N4S/c1-5-10-6(4-12-5)3-11(2)7(8)9/h4H,3H2,1-2H3,(H3,8,9) |
InChI Key |
NWIGOYDMHXZLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine typically involves the reaction of 2-methylthiazole with methylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Guanidine Core Reactivity
The guanidine group participates in nucleophilic and condensation reactions due to its strong basicity (pKa ~13.5) and resonance-stabilized structure. Key reactions include:
Thiazole Ring Reactivity
The 2-methylthiazole moiety undergoes electrophilic substitution and functionalization:
Electrophilic Substitution
-
Bromination : Thiazole derivatives are brominated at the 5-position using reagents like SelectFluor (e.g., conversion of 5 to 13 in ).
-
Nitration : Direct nitration is hindered by the electron-donating methyl group, but indirect methods via diazonium intermediates are feasible.
Side-Chain Modifications
The methyl group at the 2-position of the thiazole can be oxidized to a carboxylic acid or functionalized via radical reactions. For example:
This oxidation pathway is critical for generating metabolites in drug development .
Synthetic Pathways for Derivatives
Multi-step syntheses leverage the compound’s dual reactivity:
Step 1: Guanidine-Thiazole Coupling
A methylene bridge links the guanidine and thiazole moieties, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids. This method is used to create analogs with enhanced CDK4/6 inhibition (Table 2 in ).
Step 2: Functional Group Interconversion
-
Enaminone formation : Reaction with DMF-DMA introduces α,β-unsaturated ketones for subsequent cyclization (Scheme 1 in ).
-
Halogenation : Bromine or iodine incorporation facilitates cross-coupling reactions (e.g., synthesis of 100 –103 in ).
Comparative Reactivity of Structural Analogs
The table below highlights reactivity differences among related compounds:
Catalytic and Steric Effects
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine may enhance this activity due to its structural features. Studies on similar thiazole derivatives have shown promising results against a spectrum of microbial species, suggesting that this compound could be effective in developing new antimicrobial agents .
2. Anticancer Potential
The guanidine moiety is known for its potential anticancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines. For instance, research on thiazole-integrated compounds has shown selective cytotoxicity against human cancer cells, indicating that 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine may also possess similar capabilities .
3. Neurological Applications
Thiazoles are recognized for their neuroprotective effects. Compounds like 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine could be explored for their potential in treating neurological disorders, as thiazole derivatives have been linked to anticonvulsant activities .
Interaction Studies
Understanding how 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its biological effects.
These studies will help elucidate both the therapeutic benefits and safety profiles of the compound in clinical settings .
Mechanism of Action
The mechanism of action of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related guanidine derivatives, focusing on molecular features, synthesis, and inferred bioactivity.
Structural Analogues
2-[4-(2-Methyl-1H-imidazol-4-yl)-2-thiazolyl]guanidine
- Molecular Formula : C₈H₁₀N₆S
- Molecular Weight : 222.27 g/mol
- Key Features : Contains a 2-methylimidazole-thiazole hybrid structure. The imidazole ring may enhance hydrogen bonding compared to pure thiazole derivatives.
- Applications: Not explicitly stated, but imidazole-thiazole hybrids are often explored in kinase inhibition .
1-Methyl-1-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)guanidine Hydrochloride (7b)
- Molecular Formula : C₁₈H₂₈N₅O·HCl
- Key Features : Oxadiazole replaces thiazole, introducing a less basic heterocycle. The 4-octylphenyl group enhances lipophilicity.
- Synthesis : 15% yield via a multi-step procedure involving LiCl catalysis .
2-(4-Chloromethylthiazol-2-yl)guanidine
- Molecular Formula : C₅H₇ClN₄S
- Key Features : Chloromethyl group increases reactivity for further functionalization.
- Safety : Classified under GHS hazard guidelines, requiring careful handling .
1-Methyl-1-(4-methylquinazolin-2-yl)guanidine
- Molecular Formula : C₁₁H₁₃N₅
- Molecular Weight : 215.25 g/mol
Biological Activity
1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine is C₅H₈N₄S. The thiazole ring contributes to its biological properties, as thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Specifically, 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine has shown effectiveness against various bacterial and fungal strains. In a comparative study, thiazole derivatives demonstrated superior activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin and streptomycin .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.012 μg/mL | |
| Escherichia coli | 0.008 μg/mL |
Anticancer Activity
The anticancer potential of 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine has also been investigated. Studies show that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, this compound has been noted for its ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation in cancer cells .
Case Study: CDK9 Inhibition
In a study examining the effects of various thiazole derivatives on CDK9, it was found that 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine inhibited CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the antiapoptotic protein Mcl-1. This reduction triggered apoptosis in human cancer cell lines .
| Compound | CDK9 Inhibition (IC50) | Cytotoxicity (GI50) |
|---|---|---|
| 1-Methyl-1-(2-methylthiazol-4-yl)methylguanidine | 0.09 μM | <0.01 μM |
| Reference Compound | 0.04 μM | 3.20 μM |
The mechanism through which 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine exerts its biological effects is largely attributed to its interaction with specific protein targets involved in cellular processes. The presence of the thiazole moiety enhances binding affinity to target proteins, facilitating inhibition of key pathways in microbial growth and cancer cell proliferation .
Safety and Toxicity Profile
Toxicity assays conducted on human liver cell lines (HepG2) indicate that 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine exhibits low toxicity, suggesting a favorable safety profile for further development as a therapeutic agent.
Q & A
Q. What are the recommended handling and storage protocols for 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine in laboratory settings?
Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to ensure adequate ventilation .
- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store upright to prevent leakage. Avoid ignition sources and electrostatic discharge .
Q. How can researchers synthesize 1-Methyl-1-((2-methylthiazol-4-yl)methyl)guanidine?
Methodological Answer :
- Synthetic Route : Adapt methods for analogous guanidine derivatives. For example, reflux 1-(2-methylthiazol-4-yl)methylamine with cyanamide in ethanol, using triethylamine as a catalyst. Purify via recrystallization (e.g., ethanol/water) .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -NMR (e.g., δ 2.5 ppm for methyl groups) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer :
- NMR : Use - and -NMR to identify methyl (δ 2.3–2.7 ppm) and thiazole protons (δ 7.1–7.5 ppm).
- Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 211).
- X-ray Crystallography : If crystalline, analyze hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm structural stability .
Q. How should researchers assess the compound’s stability under varying pH conditions?
Methodological Answer :
- Experimental Design : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for thiazole absorbance) over 24–72 hours.
- Data Interpretation : Plot degradation kinetics to identify pH-sensitive regions. Compare with structurally related guanidines (e.g., logP adjustments for solubility trends) .
Advanced Research Questions
Q. How can computational models predict the blood-brain barrier (BBB) permeability of this compound?
Methodological Answer :
- logBB Calculation : Use the equation , where logP (octanol-water partition coefficient) and PSA (polar surface area) are derived from software like MarvinSketch or ACD/Labs.
- Validation : Compare with experimental logBB values of analogs (e.g., N-(4-methyl-thiazol-2-yl)-guanidine: logBB = -0.69) .
Table 1 : Experimental logBB Data for Related Guanidines
| Compound | logBB (Exp) | logBB (Calc) |
|---|---|---|
| N-(4-methyl-thiazol-2-yl)-guanidine | -0.69 | -0.62 |
| N-(4-phenyl-thiazol-2-yl)-guanidine | -0.45 | -0.46 |
Q. What strategies resolve contradictions in reported pharmacological activity data?
Methodological Answer :
- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent).
- Structural Analysis : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases). Adjust substituents on the thiazole ring to modulate activity .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic stability?
Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation (ethanol/water). Analyze hydrogen bonds (e.g., N–H⋯O/S) and π-π stacking (thiazole rings) using Mercury software.
- Thermal Stability : Perform TGA/DSC to correlate hydrogen-bond density with melting points (e.g., analogs with S(6) ring motifs show higher thermal stability) .
Q. What advanced purification techniques are effective for isolating trace impurities?
Methodological Answer :
Q. How can researchers design dose-response studies to evaluate cytotoxicity?
Methodological Answer :
Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
